REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5](=[O:18])[C:6]1[CH:15]=[CH:14][CH:13]=[C:8]([C:9]([O:11]C)=[O:10])[C:7]=1[O:16][CH3:17].[CH3:19]O>>[CH3:19][C:14]1[CH:13]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([O:16][CH3:17])=[C:6]([CH:15]=1)[C:5]([OH:4])=[O:18] |f:0.1|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in hot acetone (2 L)
|
Type
|
CUSTOM
|
Details
|
A thick paste precipitated from the acetone solution overnight (room temperature)
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
a mixture of the mono- and disodium salt of the acid
|
Type
|
CUSTOM
|
Details
|
Acetone was removed from both fractions
|
Type
|
CUSTOM
|
Details
|
the chromatographic separation on a gradient flash silica gel column (0-3% methanol in CH2Cl2) of both fractions
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=C(C(=O)O)C1)OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |